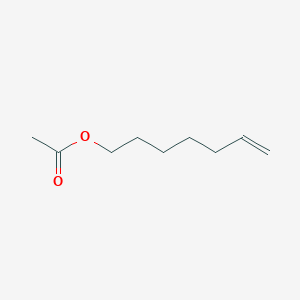

6-Heptenyl acetate

Description

BenchChem offers high-quality 6-Heptenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Heptenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hept-6-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h3H,1,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEUVQRNOYJQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336951 | |

| Record name | 6-Heptenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5048-30-6 | |

| Record name | 6-Heptenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 6-Heptenyl Acetate: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 6-heptenyl acetate. The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Chemical Properties and Structure

6-Heptenyl acetate is an organic compound classified as an acetate ester. It is recognized for its bifunctionality, containing both an ester group and a terminal alkene, which makes it a valuable intermediate in various organic syntheses.[1]

Chemical Structure

-

IUPAC Name: hept-6-enyl acetate[2]

-

Synonyms: 7-Acetoxy-1-heptene, Acetic Acid 6-Heptenyl Ester[3][4]

-

SMILES: C=CCCCCCOC(C)=O[3]

-

InChI: InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h3H,1,4-8H2,2H3[2][3]

-

InChI Key: GNEUVQRNOYJQLS-UHFFFAOYSA-N[1]

Physicochemical Properties

The quantitative physicochemical properties of 6-heptenyl acetate are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 156.22 g/mol | [1][2] |

| Appearance | Colorless to Light yellow clear liquid | [3] |

| Boiling Point | 74°C at 11.3 mmHg | [5] |

| Density | 0.89 g/cm³ | [6] |

| Refractive Index | 1.4260 - 1.4290 | [6] |

| Flash Point | 75.8°C | [6] |

| Purity | >97.0% (GC) | [3] |

| XLogP3 | 2.9 | [2] |

| Topological Polar Surface Area | 26.3 Ų | [2][6] |

Experimental Protocols

This section details the methodologies for the synthesis and structural elucidation of 6-heptenyl acetate.

Synthesis: Acid-Catalyzed Esterification

The most common method for synthesizing 6-heptenyl acetate is the Fischer-Speier esterification of 6-hepten-1-ol with acetic acid, using a strong acid catalyst.[1]

Materials:

-

6-hepten-1-ol

-

Acetic acid (glacial)

-

Sulfuric acid (concentrated) or other strong Brønsted acid catalyst

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Dean-Stark apparatus (optional, for water removal)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine 6-hepten-1-ol and a molar excess of acetic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is driven to completion by the removal of water, either by a Dean-Stark trap or by using excess acetic acid.[1]

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 6-heptenyl acetate.

Alternative methods include reaction with acetyl chloride or greener, enzymatic approaches using lipases.[1]

Caption: Workflow for the synthesis of 6-heptenyl acetate.

Structural Characterization: Spectroscopic Analysis

The structure of 6-heptenyl acetate is routinely confirmed using standard spectroscopic techniques.[1]

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Samples are dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum provides information about the chemical environment of protons. Key expected signals include:

-

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. Key expected signals are:

-

-

Infrared (IR) Spectroscopy:

-

The sample is analyzed neat (as a thin film) or in a suitable solvent. The IR spectrum is used to identify key functional groups. Expected characteristic absorptions include:

-

A strong C=O stretch for the ester group around 1740 cm⁻¹.

-

A C=C stretch for the alkene around 1640 cm⁻¹.

-

C-O stretches for the ester group in the 1250-1000 cm⁻¹ region.

-

-

-

Mass Spectrometry (MS):

-

Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, which helps confirm its identity. The molecular ion peak [M]⁺ would be observed at m/z 156.

-

Caption: Logical workflow for spectroscopic analysis.

Chemical Reactivity and Pathways

The bifunctional nature of 6-heptenyl acetate allows for a diverse range of chemical transformations at either the ester or the alkene group.

Hydrolysis of the Ester Group

The ester linkage can be cleaved through hydrolysis under acidic or basic conditions to yield 6-hepten-1-ol and acetic acid.[1]

-

Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification. The mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[1]

Caption: Acid-catalyzed hydrolysis of 6-heptenyl acetate.

Reactions of the Alkene Group

The terminal double bond is susceptible to various electrophilic additions and oxidation reactions, allowing for further functionalization of the molecule.[1]

Safety and Handling

Proper safety precautions must be observed when handling 6-heptenyl acetate in a laboratory setting.

-

General Handling: Handle in a well-ventilated area. Wear suitable protective equipment, including gloves and safety glasses.[7] Keep away from heat, sparks, open flames, and hot surfaces.[7]

-

First Aid:

-

Storage: Keep container tightly closed. Store in a cool, dark, and well-ventilated place away from incompatible materials like oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[8]

This document is intended for informational purposes for qualified individuals and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional safety training.

References

- 1. 6-Heptenyl acetate | 5048-30-6 | Benchchem [benchchem.com]

- 2. 6-Heptenyl acetate | C9H16O2 | CID 537537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. 6-Heptenyl Acetate [myskinrecipes.com]

- 6. CAS No.5048-30-6 | 6-Heptenyl Acetate | chem960.com [chem960.com]

- 7. adama.com [adama.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Biosynthesis of 6-Heptenyl Acetate

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the proposed biosynthetic pathway of 6-heptenyl acetate, a volatile ester found in various plants. Due to the limited direct research on its specific biosynthesis, this document presents a hypothesized pathway based on well-established principles of plant volatile compound formation, particularly those derived from fatty acids. It includes quantitative data from analogous enzyme systems, detailed experimental protocols for key investigative steps, and visualizations of the proposed pathway and experimental workflows.

Introduction

6-Heptenyl acetate is a volatile organic compound that contributes to the characteristic aroma of certain plants, such as Jatropha curcas[1]. As an ester, its biosynthesis is presumed to follow the general pathway for volatile ester formation in plants, which involves the esterification of an alcohol with an acyl-CoA, catalyzed by an alcohol acyltransferase (AAT). The key challenge in elucidating the biosynthesis of 6-heptenyl acetate lies in understanding the formation of its C7 alcohol precursor, 6-hepten-1-ol. This guide outlines a plausible biosynthetic route, identifies the key enzyme families involved, provides representative quantitative data, and details experimental protocols for further research.

Hypothesized Biosynthetic Pathway of 6-Heptenyl Acetate

The proposed biosynthesis of 6-heptenyl acetate is a multi-step process initiated from a common unsaturated fatty acid. The pathway can be divided into two main stages: the formation of the alcohol moiety (6-hepten-1-ol) and the final esterification step.

Stage 1: Formation of 6-Hepten-1-ol from an Unsaturated Fatty Acid

This stage is the most speculative part of the pathway due to the lack of direct evidence for the enzymatic production of C7 volatile compounds from common C18 fatty acids. However, a plausible route can be proposed involving enzymes from the lipoxygenase (LOX) pathway.

-

Lipoxygenase (LOX) Action: The pathway likely initiates with the dioxygenation of an unsaturated fatty acid, such as linolenic acid, by a lipoxygenase (LOX) enzyme. LOX enzymes introduce a hydroperoxy group at specific positions on the fatty acid backbone[2][3][4].

-

Hydroperoxide Lyase (HPL) Cleavage: The resulting hydroperoxide is then cleaved by a hydroperoxide lyase (HPL). HPLs are known to cleave the carbon chain of fatty acid hydroperoxides, producing a volatile aldehyde and a non-volatile oxo-acid[2][3][4]. While HPLs typically produce C6 or C9 aldehydes, the formation of a C7 aldehyde like 6-heptenal would require an atypical cleavage activity or a yet-unidentified HPL isozyme with novel specificity.

-

Reduction to 6-Hepten-1-ol: The C7 aldehyde, 6-heptenal, is then reduced to its corresponding alcohol, 6-hepten-1-ol, by an alcohol dehydrogenase (ADH). ADHs are a broad family of enzymes that catalyze the reversible reduction of aldehydes and ketones to alcohols.

Stage 2: Esterification to 6-Heptenyl Acetate

The final step in the biosynthesis is the esterification of 6-hepten-1-ol.

-

Alcohol Acyltransferase (AAT) Activity: An alcohol acyltransferase (AAT) catalyzes the transfer of an acetyl group from acetyl-CoA to 6-hepten-1-ol, forming 6-heptenyl acetate and releasing Coenzyme A. AATs are a diverse family of enzymes known to be responsible for the synthesis of a wide variety of volatile esters in fruits and flowers[5][6][7].

Visualizing the Hypothesized Pathway

Key Enzyme Families and Quantitative Data

While specific quantitative data for the biosynthesis of 6-heptenyl acetate is not available, we can infer potential enzymatic properties from studies on homologous enzymes acting on similar substrates.

Alcohol Acyltransferases (AATs)

AATs belong to the BAHD superfamily of acyltransferases and are pivotal in the final step of volatile ester formation[5][7]. They exhibit broad substrate specificity, which allows for the production of a diverse array of esters from a limited number of precursors.

Table 1: Kinetic Properties of a Strawberry Alcohol Acyltransferase (SAAT) with Various Alcohols

| Substrate (Alcohol) | Km (mM) | Vmax (pkat/mg protein) |

| Propanol | 1.80 | 120 |

| Butanol | 1.20 | 150 |

| Pentanol | 0.90 | 180 |

| Hexanol | 0.80 | 200 |

| Heptanol | 0.73 | 220 |

| Octanol | 0.75 | 190 |

| (Data adapted from a study on Fragaria x ananassa AAT, which showed a high affinity for heptanol)[8]. |

Experimental Protocols

To validate the hypothesized pathway and characterize the involved enzymes, a series of experiments can be conducted.

Protocol for In Vitro Assay of Alcohol Acyltransferase (AAT) Activity

This protocol is designed to detect and quantify the activity of AAT using 6-hepten-1-ol and acetyl-CoA as substrates. The assay is based on the colorimetric detection of the free Coenzyme A (CoA) released during the esterification reaction, using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

-

Protein extract from plant tissue (e.g., fruit, flower)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5)

-

6-hepten-1-ol solution (in a suitable solvent like ethanol)

-

Acetyl-CoA solution

-

DTNB solution (in Assay Buffer)

-

96-well microplate

-

Microplate reader

Procedure:

-

Protein Extraction: Homogenize plant tissue in an appropriate extraction buffer and clarify the extract by centrifugation to obtain a crude protein solution.

-

Reaction Mixture Preparation: In a microplate well, prepare the following reaction mixture:

-

80 µL of Assay Buffer

-

10 µL of protein extract

-

5 µL of 6-hepten-1-ol solution (to a final concentration of 1-10 mM)

-

5 µL of Acetyl-CoA solution (to a final concentration of 0.1-1 mM)

-

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Color Development: Add 10 µL of DTNB solution to the reaction mixture.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. The increase in absorbance is proportional to the amount of free CoA released, and thus to the AAT activity.

-

Controls: Prepare a blank reaction without the protein extract and a control reaction without the alcohol substrate to account for any background reactions.

Visualizing the Experimental Workflow

Conclusion and Future Directions

The biosynthesis of 6-heptenyl acetate is proposed to occur via a pathway involving the formation of 6-hepten-1-ol from an unsaturated fatty acid, followed by its esterification with acetyl-CoA. While the final esterification step is consistent with known pathways for volatile ester biosynthesis, the initial steps leading to the C7 alcohol precursor require experimental validation.

Future research should focus on:

-

Identification of the C7 Precursor Pathway: Utilizing isotopic labeling studies and metabolomics to trace the origin of the C7 backbone of 6-heptenyl acetate.

-

Characterization of Key Enzymes: Identifying and characterizing the specific LOX, HPL, ADH, and AAT enzymes involved in the pathway through gene expression analysis, protein purification, and in vitro enzyme assays.

-

Metabolic Engineering: Once the key enzymes are identified, there is potential for the metabolic engineering of microorganisms or plants to produce 6-heptenyl acetate for various industrial applications, including flavor and fragrance industries.

This technical guide provides a foundational framework for understanding and investigating the biosynthesis of 6-heptenyl acetate. The proposed pathway and experimental protocols offer a starting point for researchers to unravel the specific enzymatic machinery responsible for the production of this and other related volatile compounds.

References

- 1. Biochemistry of Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Lipoxygenase and hydroperoxide lyase activities in ripening strawberry fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploiting Natural Variation to Uncover an Alkene Biosynthetic Enzyme in Poplar - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expanding metabolism for biosynthesis of nonnatural alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enzymes for Producing Free Fatty Acid Assay Kit | Creative Enzymes [diagnostic-enzymes.creative-enzymes.com]

An In-depth Technical Guide to 6-Heptenyl Acetate (CAS 5048-30-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Heptenyl acetate is an acetate ester characterized by a seven-carbon chain with a terminal double bond. Its bifunctional nature, possessing both an ester and an alkene moiety, makes it a versatile building block and model substrate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications, with a focus on its role as an intermediate in the synthesis of complex molecules, particularly insect pheromones. For research purposes only, this compound is not intended for human or veterinary use.[1]

Chemical and Physical Properties

6-Heptenyl acetate is a colorless to light yellow, clear liquid.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 6-Heptenyl Acetate

| Property | Value | Source(s) |

| CAS Number | 5048-30-6 | [1][2][4] |

| Molecular Formula | C₉H₁₆O₂ | [1][2][4] |

| Molecular Weight | 156.23 g/mol | [1][2][4] |

| IUPAC Name | hept-6-enyl acetate | [5] |

| Synonyms | 7-Acetoxy-1-heptene, Acetic Acid 6-Heptenyl Ester | [1][2][6] |

| Appearance | Colorless to Light yellow clear liquid | [2][3] |

| Purity | >97.0% (GC) | [2][7] |

| Boiling Point | 74 °C at 11.3 mmHg | [2] |

| Density | 0.89 g/cm³ | [8] |

| InChI | InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h3H,1,4-8H2,2H3 | [2][5] |

| InChIKey | GNEUVQRNOYJQLS-UHFFFAOYSA-N | [2][5] |

| SMILES | C=CCCCCCOC(C)=O | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 6-heptenyl acetate. Key spectral features are summarized in Table 2.

Table 2: Spectroscopic Data for 6-Heptenyl Acetate

| Technique | Key Features and Typical Chemical Shifts (δ, ppm) or Wavenumbers (cm⁻¹) |

| ¹H NMR | - Vinylic protons (C=CH₂): δ 5.3–5.8 ppm- Methylene protons adjacent to oxygen (-CH₂O-): δ ~4.04 ppm- Acetate methyl protons (-COCH₃): δ 2.0–2.1 ppm- Aliphatic chain protons (-CH₂-): δ 1.2–1.5 ppm |

| ¹³C NMR | - Carbonyl carbon (C=O): δ 170–171 ppm- Olefinic carbons (C=C): δ 120–130 ppm |

| IR Spectroscopy | - Ester C=O stretch: ~1740 cm⁻¹- C-O-C asymmetric stretch: ~1240 cm⁻¹- C=C stretch: ~1645 cm⁻¹ |

| Mass Spectrometry | Provides confirmation of molecular weight through the molecular ion peak and structural information via fragmentation patterns. |

Synthesis and Experimental Protocols

The most common methods for synthesizing 6-heptenyl acetate involve the esterification of 6-hepten-1-ol.

Fischer-Speier Esterification (Acid-Catalyzed)

This classical method involves the reaction of 6-hepten-1-ol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible and is driven to completion by removing the water formed as a byproduct.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. US3996270A - Intermediate for Gossyplure, the sex pheromone of the pink bollworm - Google Patents [patents.google.com]

- 3. New epoxidation with m-chloroperbenzoic acid at elevated temperatures | Semantic Scholar [semanticscholar.org]

- 4. Gossyplure | C18H32O2 | CID 5363265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cerritos.edu [cerritos.edu]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical Properties of Hept-6-enyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of hept-6-enyl acetate. Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this document presents a combination of computed properties for hept-6-enyl acetate and experimentally determined values for its isomers, offering valuable comparative insights. Furthermore, detailed standard experimental protocols for determining key physical characteristics are provided to aid in laboratory settings.

Core Physical Properties of Hept-6-enyl Acetate

Table 1: Computed Physical Properties of Hept-6-enyl Acetate

| Property | Value | Source |

| Molecular Weight | 156.22 g/mol | PubChem |

| Molecular Formula | C₉H₁₆O₂ | PubChem |

| XLogP3 | 2.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

| Exact Mass | 156.115029749 g/mol | PubChem |

| Topological Polar Surface Area | 26.3 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

For comparative purposes, the following table summarizes the experimentally determined physical properties of isomers of hept-6-enyl acetate. It is crucial to note that these values are not for hept-6-enyl acetate itself but for related compounds with the same molecular formula.

Table 2: Experimental Physical Properties of Heptenyl Acetate Isomers

| Property | Value | Isomer | Source |

| Boiling Point | 196.2 °C at 760 mmHg | (E)-hept-3-enyl acetate | ChemNet |

| Density | 0.896 g/cm³ | (E)-hept-3-enyl acetate | ChemNet |

| Refractive Index | 1.436 | (E)-hept-3-enyl acetate | ChemNet |

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physical properties of liquid organic compounds like hept-6-enyl acetate.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for its determination is distillation.

Apparatus:

-

Round-bottom flask

-

Distillation head (Claisen adapter)

-

Condenser (Liebig, Graham, or Allihn)

-

Thermometer and adapter

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Place a small volume of the liquid sample (e.g., 10-20 mL) into the round-bottom flask and add a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.

-

The boiling point is the temperature at which the vapor temperature remains constant while the liquid is actively distilling. Record this steady temperature.

-

It is important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are present. Insert the stopper, and any excess liquid will be expelled through the capillary.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

-

Remove the pycnometer from the bath, carefully wipe the outside dry, and record its mass.

-

Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., deionized water) and repeat steps 4 and 5.

-

The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used to identify and assess the purity of liquid samples.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer prisms

-

Dropper or pipette

-

Lint-free tissue

Procedure:

-

Turn on the refractometer and the constant temperature water bath, allowing the prisms to reach the desired temperature (commonly 20 °C or 25 °C).

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Clean the surfaces of the prisms with a suitable solvent (e.g., ethanol or acetone) and a soft, lint-free tissue.

-

Place a few drops of the liquid sample onto the lower prism using a clean dropper.

-

Close the prisms firmly.

-

Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.

Synthesis Workflow of Hept-6-enyl Acetate

Hept-6-enyl acetate is commonly synthesized via the Fischer-Speier esterification of 6-hepten-1-ol with acetic acid, using a strong acid as a catalyst. The following diagram illustrates the logical workflow of this synthesis process.

Caption: Fischer-Speier esterification workflow for the synthesis of hept-6-enyl acetate.

Role of 6-Heptenyl acetate in fruit flavor enhancement

An In-depth Technical Guide on the Role of 6-Heptenyl Acetate and Related Esters in Fruit Flavor Enhancement

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile esters are pivotal in defining the characteristic aroma and flavor of many fruits. While a vast number of these compounds have been identified, the specific roles of many, including 6-heptenyl acetate, are not extensively documented in publicly available research. This technical guide synthesizes the current understanding of the contribution of acetate esters to fruit flavor, with a focus on providing a framework for research and development in flavor science. Due to the limited specific data on 6-heptenyl acetate, this paper will also draw upon data from structurally related and well-studied esters to elucidate the broader principles of ester-driven flavor enhancement. This guide covers the biosynthesis of these compounds, their sensory properties, methods for their analysis, and the underlying signaling pathways involved in their perception.

Introduction: The Significance of Esters in Fruit Aroma

The palatability and consumer acceptance of fruits are largely determined by their unique flavor profiles, which are a complex interplay of sugars, acids, and a diverse array of volatile organic compounds (VOCs). Among these VOCs, esters are a predominant class of compounds responsible for the characteristic sweet and fruity notes of many fruits. These compounds are biosynthesized during the ripening process and their composition and concentration can vary significantly between different fruit species and even between cultivars of the same species.

6-Heptenyl acetate, with its characteristic fruity and green aroma, is an example of an ester that can contribute to the overall flavor bouquet of a fruit. However, a comprehensive review of the scientific literature reveals a scarcity of quantitative data specifically for this compound in various fruits. Therefore, to understand its potential role, it is instructive to examine the well-documented contributions of other acetate esters, such as hexyl acetate and (Z)-3-hexenyl acetate, which are frequently identified as key odorants in fruits like apples, peaches, and strawberries.[1]

Biosynthesis of Acetate Esters in Fruits

The formation of acetate esters in fruits is a complex biochemical process that is intrinsically linked to the ripening process. The primary pathway involves the esterification of an alcohol with an acyl-CoA molecule, a reaction catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).

The biosynthesis can be broadly divided into two main precursor pathways:

-

Fatty Acid Metabolism: This pathway is the source of many of the alcohols and acyl-CoAs that serve as precursors for ester biosynthesis. Linoleic and linolenic acids, which are common fatty acids in plants, are broken down through the lipoxygenase (LOX) pathway. This process generates hydroperoxides, which are then cleaved to produce C6 and C9 aldehydes. These aldehydes can be subsequently reduced to their corresponding alcohols by alcohol dehydrogenase (ADH) enzymes.

-

Amino Acid Metabolism: Branched-chain amino acids, such as leucine, isoleucine, and valine, can also serve as precursors for the synthesis of branched-chain esters, which contribute to the complexity of fruit aromas.

The final step in the biosynthesis of acetate esters is the condensation of an alcohol with acetyl-CoA, catalyzed by an AAT. The availability of both the alcohol and acetyl-CoA substrates is a critical factor in determining the rate and profile of ester production.

Quantitative Data on Acetate Esters in Fruits

| Fruit | Acetate Ester | Concentration (µg/kg) | Reference |

| Apple (Malus domestica) | Hexyl acetate | 30 - 2133.86 | [2] |

| Butyl acetate | 30 - 2133.86 | [2] | |

| 2-Methylbutyl acetate | 30 - 2133.86 | [2] | |

| Strawberry ('Festival') | Ethyl acetate | Not specified | |

| Methyl acetate | Not specified | ||

| Banana (Musa acuminata) | Isoamyl acetate | 23.9% of total volatiles | [3] |

| Isobutyl acetate | Not specified | ||

| Peach (Prunus persica) | Hexyl acetate | Considered a key odorant | [1] |

| (Z)-3-Hexenyl acetate | Considered a key odorant | [1] |

Note: The concentrations of esters can vary widely depending on the fruit cultivar, ripeness stage, growing conditions, and analytical method used. The data presented here is for illustrative purposes.

Experimental Protocols for Volatile Ester Analysis

The analysis of volatile esters in fruits is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly effective for the analysis of volatile and semi-volatile compounds in complex matrices like fruit.

Protocol:

-

Sample Preparation:

-

Homogenize a known weight of fresh fruit tissue (e.g., 5-10 g) in a sealed vial.

-

To enhance the release of volatiles, an internal standard and a salt (e.g., NaCl) can be added to the homogenate.

-

-

Extraction:

-

Place the vial in a temperature-controlled water bath or heating block (e.g., 40-60 °C).

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 30-60 minutes) with agitation.

-

-

Desorption:

-

Retract the fiber and insert it into the injection port of the GC-MS system, where the adsorbed volatiles are thermally desorbed.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-INNOWax).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250 °C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Analysis: Identification of compounds is achieved by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST, Wiley). Quantification is typically performed by comparing the peak area of the analyte to that of an internal standard.

Olfactory Signaling Pathway for Acetate Esters

The perception of flavor is a complex process that begins with the interaction of volatile compounds with olfactory receptors (ORs) in the nasal cavity. ORs are a large family of G protein-coupled receptors (GPCRs).

The binding of an odorant molecule, such as an acetate ester, to its specific OR triggers a conformational change in the receptor. This, in turn, activates a coupled G protein (typically Gαolf). The activated Gαolf then stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP). This second messenger opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na+ and Ca2+) into the olfactory sensory neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.

Conclusion and Future Directions

While the specific role of 6-heptenyl acetate in fruit flavor remains an area for further investigation, the broader family of acetate esters is undeniably crucial in defining the desirable sensory attributes of many fruits. The lack of quantitative data for 6-heptenyl acetate highlights the need for more targeted analytical studies to fully characterize the volatile profiles of a wider range of fruits.

Future research should focus on:

-

Quantitative Analysis: Developing and applying sensitive analytical methods to quantify the concentration of less abundant esters, including 6-heptenyl acetate, in a variety of fruits.

-

Sensory Studies: Conducting sensory panel evaluations to determine the odor thresholds and flavor contributions of individual esters, both alone and in combination with other volatile compounds.

-

Metabolic Engineering: Exploring the potential to modulate the expression of key enzymes in the ester biosynthesis pathway, such as AATs, to enhance the flavor profiles of fruits.

By expanding our understanding of the biosynthesis, sensory impact, and perception of these important flavor compounds, we can develop new strategies for improving the quality and consumer appeal of fruits.

References

The Discovery, Isolation, and Characterization of 6-Heptenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-heptenyl acetate, an unsaturated ester of interest in the fields of chemical synthesis and semiochemical research. While not widely documented as a naturally occurring compound, its synthesis and potential biological activities, particularly as an insect attractant, are of significant interest. This document details the physicochemical properties, synthesis, and potential biological signaling pathways of 6-heptenyl acetate, providing detailed experimental protocols and data presented for clarity and reproducibility.

Introduction

6-Heptenyl acetate (C9H16O2) is an organic compound characterized by a seven-carbon chain with a terminal double bond and an acetate functional group.[1][2][3][4] Its structure makes it a valuable intermediate in organic synthesis and a subject of study in the development of new synthetic methodologies.[1] While its natural occurrence is not well-documented, its structural similarity to known insect pheromones suggests a potential role as a semiochemical.[1][5] This guide consolidates the available information on 6-heptenyl acetate, providing a foundational resource for researchers.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 6-heptenyl acetate is presented in Table 1. This data is essential for the identification and characterization of the compound.

Table 1: Physicochemical and Spectroscopic Properties of 6-Heptenyl Acetate

| Property | Value | Reference |

| Molecular Formula | C9H16O2 | [2][3][4] |

| Molecular Weight | 156.23 g/mol | [2][3] |

| CAS Number | 5048-30-6 | [2][3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Purity (typical) | >97.0% (GC) | [3] |

| ¹H NMR | δ 2.0-2.1 (acetate methyl), 5.3-5.8 (vinylic), 1.2-1.5 (aliphatic chain) ppm | [1] |

| ¹³C NMR | δ 170-171 (carbonyl), 120-130 (olefinic) ppm | [1] |

| IR Spectroscopy | ~1740 (C=O stretch), ~1240 (C-O-C stretch) cm⁻¹ | [1] |

Synthesis of 6-Heptenyl Acetate

The most common and straightforward method for the synthesis of 6-heptenyl acetate is the Fischer-Speier esterification of 6-hepten-1-ol with acetic acid, catalyzed by a strong acid.[1] An alternative method involves the use of acetic anhydride with pyridine.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes the synthesis of 6-heptenyl acetate from 6-hepten-1-ol and acetic acid.

Materials:

-

6-hepten-1-ol

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel)

-

Heating mantle and magnetic stirrer

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 6-hepten-1-ol (1 equivalent), glacial acetic acid (1.2 equivalents), and toluene (100 mL).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the stirring mixture.

-

Heat the reaction mixture to reflux using a heating mantle. The azeotropic removal of water will be observed in the Dean-Stark trap.

-

Continue the reaction until no more water is collected in the Dean-Stark trap (typically 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until no more gas evolves), and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 6-heptenyl acetate.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of 6-heptenyl acetate.

Caption: Synthesis and purification workflow for 6-heptenyl acetate.

Potential Natural Occurrence and Isolation

While there is no definitive evidence of 6-heptenyl acetate in a specific natural source from the conducted searches, many structurally similar alkenyl acetates are found as volatile compounds in fruits and as insect semiochemicals.[6][7][8] Should 6-heptenyl acetate be identified in a natural matrix, the following general protocol for the isolation and analysis of volatile compounds would be applicable.

General Protocol: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS Analysis

This protocol is a standard method for the analysis of volatile compounds from a biological matrix.

Materials:

-

Sample matrix (e.g., fruit tissue, insect gland extract)

-

SPME fiber assembly (e.g., polydimethylsiloxane/divinylbenzene (PDMS/DVB))

-

Headspace vials with septa

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Internal standard (e.g., a non-native, structurally similar compound)

Procedure:

-

Prepare the sample by homogenizing or finely chopping the biological material.

-

Place a known amount of the prepared sample into a headspace vial.

-

Add a known amount of an internal standard.

-

Seal the vial and incubate at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption.

-

Analyze the desorbed compounds using a suitable GC temperature program and MS scanning parameters.

-

Identify 6-heptenyl acetate by comparing its mass spectrum and retention time to that of an authentic standard.

Isolation and Analysis Workflow

Caption: General workflow for the isolation and analysis of volatile compounds.

Potential Biological Signaling

The most plausible biological role for 6-heptenyl acetate, based on its chemical structure, is as an insect semiochemical.[5] Semiochemicals are signaling molecules that mediate interactions between organisms.[5] Many insect pheromones are straight-chain acetates of similar chain length.[5]

Semiochemical Signaling Pathway in Insects

Insects detect semiochemicals through olfactory receptor neurons (ORNs) located in their antennae. The binding of a specific semiochemical to a receptor protein on the surface of an ORN triggers a signal transduction cascade, leading to the generation of an action potential. This nerve impulse is then transmitted to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response, such as attraction to a mate or a food source.

Insect Semiochemical Signaling Diagram

Caption: Generalized insect semiochemical signaling pathway.

Conclusion

6-Heptenyl acetate is a readily synthesizable compound with potential applications in organic synthesis and as an insect semiochemical. While its natural occurrence remains to be definitively established, the methodologies for its synthesis are well-understood. This technical guide provides the necessary information for researchers to synthesize, characterize, and further investigate the biological activities of this compound. Future research should focus on screening for its presence in natural sources and exploring its specific effects on insect behavior.

References

- 1. lepipheromone.sakura.ne.jp [lepipheromone.sakura.ne.jp]

- 2. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. iris.unife.it [iris.unife.it]

- 7. Insights into the aroma volatiles and the changes of expression of ester biosynthesis candidate genes during postharvest storage of European pear - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Preliminary Toxicological Profile of 6-Heptenyl Acetate: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

This technical guide provides a preliminary toxicological assessment of 6-Heptenyl acetate (CAS No. 5048-30-6), a fragrance ingredient and chemical intermediate. Due to the limited availability of direct toxicological data for 6-Heptenyl acetate, this report employs a read-across approach, leveraging data from structurally similar compounds: heptyl acetate, hexyl acetate, and cis-3-hexenyl acetate. This guide summarizes available quantitative toxicity data, details relevant experimental protocols based on OECD guidelines, and presents a proposed metabolic pathway. The information herein is intended to support initial safety assessments and guide future toxicological research.

Introduction

6-Heptenyl acetate is an unsaturated aliphatic ester with applications in the fragrance and chemical synthesis industries. A thorough understanding of its toxicological profile is essential for ensuring human and environmental safety. This document compiles and analyzes the currently available toxicological information, relying on a scientifically justified read-across methodology from well-characterized structural analogs to provide a preliminary safety evaluation.

Physicochemical Properties

| Property | Value |

| Chemical Name | 6-Heptenyl acetate |

| Synonyms | hept-6-en-1-yl acetate, 7-Acetoxy-1-heptene |

| CAS Number | 5048-30-6 |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| Appearance | Colorless liquid |

Proposed Metabolic Pathway

Aliphatic esters like 6-Heptenyl acetate are primarily metabolized in the body through hydrolysis, catalyzed by carboxylesterase enzymes. These enzymes are abundant in the liver, plasma, and intestine. The hydrolysis of 6-Heptenyl acetate is expected to yield 6-hepten-1-ol and acetic acid. These metabolites are then likely to enter their respective endogenous metabolic pathways. Acetic acid is a common cellular metabolite, while 6-hepten-1-ol would likely undergo oxidation to the corresponding aldehyde and then to a carboxylic acid, which can be further metabolized or excreted.

Toxicological Data (via Read-Across Approach)

The toxicological assessment of 6-Heptenyl acetate is based on data from the following structural analogs:

-

Heptyl Acetate (CAS No. 112-06-1): Saturated C7-acetate ester.

-

Hexyl Acetate (CAS No. 142-92-7): Saturated C6-acetate ester.

-

cis-3-Hexenyl Acetate (CAS No. 3681-71-8): Unsaturated C6-acetate ester, an isomer of hexenyl acetate.

Acute Toxicity

| Endpoint | Analog Compound | Species | Route | Value | Reference |

| LD₅₀ | Heptyl Acetate | Rat | Oral | >5,000 mg/kg | [1] |

| LD₅₀ | Heptyl Acetate | Rabbit | Dermal | >2,000 mg/kg | [2] |

| LD₅₀ | Hexyl Acetate | Rat | Oral | 6,160 - 36,100 mg/kg | [3][4] |

| LD₅₀ | Hexyl Acetate | Rabbit | Dermal | >5,000 mg/kg | [3][4] |

| LD₅₀ | cis-3-Hexenyl Acetate | Rat | Oral | >5,000 mg/kg | |

| LD₅₀ | cis-3-Hexenyl Acetate | Rabbit | Dermal | >5,000 mg/kg | [5] |

Based on the available data for its structural analogs, 6-Heptenyl acetate is expected to have low acute toxicity via both oral and dermal routes of exposure.

Skin Irritation and Sensitization

| Endpoint | Analog Compound | Species | Result | Reference |

| Skin Irritation | Heptyl Acetate | Rabbit | No irritant effect | |

| Skin Irritation | Hexyl Acetate | Rabbit | Slight irritation at 100% | [4] |

| Skin Irritation | Hexyl Acetate | Human | No irritation at 4% (patch test) | [3] |

| Skin Sensitization | Heptyl Acetate | Guinea Pig | Not sensitizing | [6] |

| Skin Sensitization | Hexyl Acetate | Human | No sensitization at 4% (maximization test) | [7] |

| Skin Sensitization | cis-3-Hexenyl Acetate | Human | No irritation or sensitization at 10% |

The read-across data suggests that 6-Heptenyl acetate is unlikely to be a significant skin irritant or sensitizer at concentrations relevant to consumer product use.

Genotoxicity

| Assay | Analog Compound | System | Metabolic Activation | Result | Reference |

| BlueScreen Assay | Heptyl Acetate | Human cells | With and without S9 | Negative | [6] |

| Ames Test | Hexyl Acetate | S. typhimurium | With and without S9 | Negative | [7] |

| In Vitro Micronucleus | Hexyl Propionate (read-across for Hexyl Acetate) | Not specified | Not specified | Non-clastogenic | [7] |

Based on the negative results from in vitro genotoxicity assays of its close analogs, 6-Heptenyl acetate is not expected to be genotoxic.

Repeated Dose and Reproductive Toxicity

| Endpoint | Analog Compound | Species | NOAEL | Study Type | Reference |

| Repeated Dose | Hexyl Acetate (read-across for Heptyl Acetate) | Rat | 333 mg/kg/day | OECD 422 | [6] |

| Reproductive | Hexyl Acetate (read-across for Heptyl Acetate) | Rat | 300 mg/kg/day | OECD 422 | [6] |

| Repeated Dose | Hexyl Acetate | Rat (male) | 300 mg/kg/day | 13-week oral | [8] |

| Repeated Dose | Hexyl Acetate | Rat (female) | >1,000 mg/kg/day | 13-week oral | [8] |

The No-Observed-Adverse-Effect Levels (NOAELs) from repeated-dose and reproductive toxicity studies on structural analogs suggest a low potential for systemic toxicity from repeated exposure to 6-Heptenyl acetate.

Experimental Protocols

The following sections describe the general methodologies for the key toxicological endpoints, based on standard OECD guidelines.

Workflow for Toxicological Assessment

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance following a single oral administration.

-

Test System: Typically, young adult female rats are used.

-

Procedure: A sighting study is first conducted to determine the appropriate starting dose. Subsequently, groups of animals are dosed in a stepwise manner at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The substance is administered by gavage.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Endpoint: The test allows for the classification of the substance according to the Globally Harmonised System (GHS) and provides an estimate of the lethal dose.

Acute Dermal Toxicity (OECD 402)

This test evaluates the potential hazards of a substance upon a single dermal application.

-

Test System: Adult rats or rabbits are commonly used.

-

Procedure: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) and covered with a porous gauze dressing for 24 hours. A limit test at 2000 mg/kg is often performed initially.

-

Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.

-

Endpoint: Determination of the LD₅₀ and observation of any pathological changes at necropsy.

In Vitro Skin Irritation (OECD 439: Reconstructed Human Epidermis Test)

This in vitro method assesses the potential of a substance to cause skin irritation.[6]

-

Test System: A reconstructed human epidermis model that mimics the properties of the upper layers of human skin.[6]

-

Procedure: The test substance is applied topically to the tissue surface. After a defined exposure period, the substance is removed, and the tissue is incubated.

-

Endpoint: Cell viability is measured using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.[6]

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This is a widely used in vitro test for identifying substances that can cause gene mutations.[7]

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that require a specific amino acid for growth.[7]

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).[7]

-

Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) compared to the negative control.[7]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects chromosomal damage in mammalian cells.

-

Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.

-

Procedure: Cells are exposed to the test substance at several concentrations, with and without metabolic activation. The formation of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of interphase cells) is assessed.

-

Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates that the substance has clastogenic or aneugenic potential.

Conclusion

While direct toxicological data for 6-Heptenyl acetate are scarce, a read-across analysis from structurally similar compounds—heptyl acetate, hexyl acetate, and cis-3-hexenyl acetate—provides a basis for a preliminary toxicological assessment. Based on this approach, 6-Heptenyl acetate is anticipated to have low acute toxicity, to be non-irritating and non-sensitizing to the skin at typical use concentrations, and to be non-genotoxic. The NOAELs for repeated dose and reproductive toxicity from analog studies suggest a low potential for systemic toxicity.

It is crucial to emphasize that this assessment is based on a read-across approach and should be considered preliminary. Confirmatory toxicological studies on 6-Heptenyl acetate are recommended to establish a definitive safety profile, particularly for applications involving significant human exposure.

References

- 1. oecd.org [oecd.org]

- 2. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]

- 3. senzagen.com [senzagen.com]

- 4. criver.com [criver.com]

- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. nib.si [nib.si]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 6-Heptenyl Acetate (C₉H₁₆O₂)

Abstract

This technical guide provides a comprehensive overview of 6-heptenyl acetate (C₉H₁₆O₂), an acetate ester with a terminal alkene. It is intended for researchers, scientists, and professionals in drug development. This document details the physicochemical properties, synthesis, purification, and spectroscopic characterization of 6-heptenyl acetate. Furthermore, it explores its chemical reactivity and potential biological activities, presenting all quantitative data in structured tables and illustrating key processes with diagrams generated using Graphviz (DOT language).

Introduction

6-Heptenyl acetate, also known as 7-acetoxy-1-heptene, is an organic compound with the molecular formula C₉H₁₆O₂.[1][2][3] Its bifunctional nature, containing both an ester and a terminal alkene, makes it a versatile building block in organic synthesis.[4] This guide aims to consolidate the technical information available on 6-heptenyl acetate, providing a valuable resource for its application in research and development.

Physicochemical Properties

6-Heptenyl acetate is a colorless to light yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 6-Heptenyl Acetate

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O₂ | [1][2][3] |

| Molecular Weight | 156.23 g/mol | [1][2][3] |

| CAS Number | 5048-30-6 | [1][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 74°C @ 11.3 mmHg | [2] |

| Density | 0.89 g/mL | [2] |

| Purity (GC) | >97.0% | [1] |

| InChI | InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h3H,1,4-8H2,2H3 | [1] |

| InChIKey | GNEUVQRNOYJQLS-UHFFFAOYSA-N | [1] |

| SMILES | C=CCCCCCOC(C)=O | [1] |

Synthesis and Purification

The most common laboratory and industrial synthesis of 6-heptenyl acetate is the Fischer-Speier esterification of 6-hepten-1-ol with acetic acid, catalyzed by a strong acid.[4] Alternative methods include the reaction of 6-hepten-1-ol with acetyl chloride or enzymatic approaches using lipases.[4]

Experimental Protocol: Fischer-Speier Esterification

This protocol describes the synthesis of 6-heptenyl acetate from 6-hepten-1-ol and acetic acid.

Materials:

-

6-hepten-1-ol

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

5% aqueous sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or other suitable extraction solvent

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or sand bath

-

Separatory funnel

-

Erlenmeyer flask

-

Simple distillation apparatus

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 6-hepten-1-ol and an excess of glacial acetic acid.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring. The addition is exothermic and should be done cautiously.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or sand bath. The reaction is typically refluxed for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent, such as diethyl ether.

-

Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acidic catalyst and excess acetic acid; caution, CO₂ evolution), and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude 6-heptenyl acetate can be purified by simple distillation under reduced pressure. Collect the fraction that distills at the appropriate boiling point (74°C at 11.3 mmHg).[2]

Caption: Synthesis workflow for 6-heptenyl acetate.

Spectroscopic Characterization

The structure of 6-heptenyl acetate is confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for 6-Heptenyl Acetate

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (δ ppm) | Assignment | Reference(s) |

| FTIR (neat) | ~2937 | C-H (alkane) stretch | [5] |

| ~1738 | C=O (ester) stretch | [5] | |

| ~1645 | C=C (alkene) stretch | [5] | |

| ~1240 | C-O (ester) stretch | [5] | |

| ¹H NMR | ~5.8 | Vinylic proton | [4] |

| ~4.9-5.1 | Vinylic protons | [4] | |

| ~4.04 (t) | -CH₂-O- | [5] | |

| ~2.01 (s) | -O-C(=O)-CH₃ | [5] | |

| ~1.3-1.7 | Aliphatic chain protons | [4][5] | |

| ¹³C NMR | ~170-171 | C=O (carbonyl) | [4] |

| ~138 | =CH- | [4] | |

| ~114 | =CH₂ | [4] | |

| ~64 | -CH₂-O- | ||

| ~20-30 | Aliphatic carbons | ||

| ~21 | -O-C(=O)-CH₃ |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of 6-heptenyl acetate, especially in complex mixtures.[1] The gas chromatography component separates 6-heptenyl acetate from other volatile and semi-volatile compounds, while the mass spectrometer provides information about its molecular weight and fragmentation pattern, aiding in its identification and quantification.

Chemical Reactivity

6-Heptenyl acetate possesses two primary functional groups: the ester and the terminal alkene. This allows for a diverse range of chemical transformations.

Reactions at the Ester Moiety

-

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 6-hepten-1-ol and acetic acid or its corresponding salt.[4]

Reactions at the Alkene Moiety

The terminal double bond is susceptible to various addition and oxidation reactions:

-

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) yields the corresponding epoxide.

-

Dihydroxylation: Treatment with osmium tetroxide or cold, dilute potassium permanganate results in the formation of a vicinal diol.

-

Hydrofunctionalization and Difunctionalization: Transition metal catalysis, particularly with palladium, can be employed for reactions like cross-coupling and hydrofunctionalization.[4]

Intramolecular Reactions

The six-carbon chain separating the ester and the alkene allows for intramolecular reactions, most notably radical-mediated cyclizations.[4] The generation of a radical at the C-6 position can lead to cyclization onto the double bond.[4]

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Heptenyl Acetate from 6-Hepten-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 6-heptenyl acetate from 6-hepten-1-ol. The primary method detailed is a classic esterification using acetic anhydride and pyridine, a robust and high-yielding procedure suitable for gram-scale synthesis in a standard laboratory setting. An alternative enzymatic protocol is also presented, offering a milder and more environmentally benign approach using lipase catalysis. These notes are intended to guide researchers in the efficient and successful synthesis and purification of 6-heptenyl acetate, a valuable building block in organic synthesis.

Introduction

6-Heptenyl acetate is a useful bifunctional molecule containing both an ester and a terminal alkene. This structure makes it a versatile intermediate in the synthesis of more complex molecules, including natural products, pharmaceuticals, and flavor/fragrance compounds. The terminal double bond can undergo a variety of transformations such as olefin metathesis, hydroboration-oxidation, and epoxidation, while the acetate group can be hydrolyzed to reveal the primary alcohol. This document outlines a standard and reliable chemical procedure for its preparation from the commercially available 6-hepten-1-ol, as well as a greener enzymatic alternative.

Chemical Synthesis: Acetylation with Acetic Anhydride and Pyridine

This method involves the reaction of 6-hepten-1-ol with acetic anhydride, using pyridine as a catalyst and base to neutralize the acetic acid byproduct. 4-Dimethylaminopyridine (DMAP) can be added in catalytic amounts to accelerate the reaction.

Experimental Protocol

Materials:

-

6-hepten-1-ol

-

Acetic anhydride

-

Pyridine, anhydrous

-

4-Dimethylaminopyridine (DMAP) (optional)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-hepten-1-ol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (approx. 0.2 M solution).

-

Addition of Reagents: To the stirred solution, add pyridine (2.0 eq) followed by the slow, dropwise addition of acetic anhydride (1.5 eq) via syringe at 0 °C (ice bath). If desired, a catalytic amount of DMAP (0.05 eq) can be added to the reaction mixture before the acetic anhydride.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol.

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude 6-heptenyl acetate can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Data Presentation

| Parameter | Value | Reference |

| Molar Ratio (6-hepten-1-ol:Acetic Anhydride:Pyridine) | 1 : 1.5 : 2 | General acetylation protocol[1] |

| Solvent | Anhydrous Dichloromethane | Common solvent for acetylation |

| Reaction Temperature | 0 °C to Room Temperature | Standard conditions for acetylation[1] |

| Reaction Time | 2-4 hours | Typical reaction time |

| Typical Yield | >90% | Expected for this type of reaction |

| Purification Method | Flash Column Chromatography | Standard purification for organic synthesis |

Alternative Method: Enzymatic Synthesis

For a more sustainable approach, 6-heptenyl acetate can be synthesized using a lipase-catalyzed transesterification reaction. This method avoids the use of corrosive reagents and harsh conditions.

Experimental Protocol

Materials:

-

6-hepten-1-ol

-

Vinyl acetate or Ethyl acetate (as acyl donor)

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

-

Anhydrous organic solvent (e.g., Hexane, Toluene, or solvent-free)

-

Molecular sieves (optional, to remove water)

-

Orbital shaker or magnetic stirrer

-

Filtration setup

Procedure:

-

Reaction Setup: In a flask, combine 6-hepten-1-ol (1.0 eq) and the acyl donor (e.g., vinyl acetate, 3.0 eq). If using a solvent, add it at this stage.

-

Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the alcohol). Add activated molecular sieves if desired.

-

Reaction: Place the flask in an orbital shaker or use a magnetic stirrer and heat to a moderate temperature (e.g., 40-60 °C).

-

Reaction Monitoring: Monitor the reaction progress by TLC or Gas Chromatography (GC).

-

Workup: Once the reaction has reached the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Purification: Remove the solvent and excess acyl donor by rotary evaporation. The crude product can be purified by distillation under reduced pressure or by column chromatography if necessary.

Visualizations

Logical Relationship of Synthesis Steps

Caption: Logical flow of the chemical synthesis of 6-heptenyl acetate.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of 6-heptenyl acetate.

References

Synthesis of 6-Heptenyl Acetate: A Comparative Analysis of Esterification Methodologies

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 6-heptenyl acetate, a valuable fragrance and flavoring agent. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. We present a comparative analysis of four key esterification methods: Fischer-Speier Esterification, Acetyl Chloride-Mediated Synthesis, Enzymatic Synthesis, and Transesterification.

Abstract

The synthesis of 6-heptenyl acetate can be achieved through various esterification pathways, each presenting distinct advantages and disadvantages in terms of yield, reaction conditions, and environmental impact. This report outlines detailed protocols for the most common synthetic routes, providing a direct comparison of their efficacy. Quantitative data is summarized for ease of comparison, and process workflows are visualized to facilitate understanding.

Comparative Data of Esterification Methods

The following table summarizes the quantitative data for the different methods of synthesizing 6-heptenyl acetate.

| Method | Reagents | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Fischer-Speier Esterification | 6-hepten-1-ol, Acetic acid | Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | Toluene or Hexane | 60-110 | 1-10 | 65-97 (yield can be increased with excess alcohol)[1] |

| Acetyl Chloride-Mediated Synthesis | 6-hepten-1-ol, Acetyl chloride | Pyridine | Dichloromethane (CH₂Cl₂) | -25 to 0 | 1-3 | >85 |

| Enzymatic Synthesis | 6-hepten-1-ol, Vinyl acetate | Novozym 435 (Immobilized Lipase B from Candida antarctica) | Solvent-free or n-Hexane | 40-60 | 6-48 | >97 (conversion)[2] |

| Transesterification | 6-hepten-1-ol, Methyl acetate | Amberlyst 15 (ion-exchange resin) | None (reactive distillation) | 60-80 | Continuous | High (process dependent)[3] |

Experimental Protocols

Fischer-Speier Esterification

This classical method involves the acid-catalyzed reaction between an alcohol and a carboxylic acid.[4][5] The reaction is an equilibrium process, and to achieve high yields, water is typically removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus.[4]

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark apparatus, add 6-hepten-1-ol (1 equivalent), glacial acetic acid (1.2 equivalents), and a suitable solvent such as toluene (2 mL per gram of alcohol).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.01 equivalents) or p-toluenesulfonic acid (0.02 equivalents).

-

Heat the mixture to reflux (typically 80-110°C) and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 1-10 hours).[4]

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure 6-heptenyl acetate.

Acetyl Chloride-Mediated Synthesis

This method utilizes the high reactivity of acetyl chloride with alcohols in the presence of a base to form the corresponding ester. The base, typically pyridine, neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[6]

Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-hepten-1-ol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

-

Add pyridine (1.5 equivalents) to the solution and cool the mixture to -25°C using a dry ice/acetone bath.[6]

-

Slowly add acetyl chloride (1.2 equivalents) dropwise via the addition funnel over 1 hour, maintaining the temperature below 0°C.[6]

-

After the addition is complete, allow the reaction mixture to slowly warm to 0°C over 3 hours.[6]

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify by vacuum distillation to obtain pure 6-heptenyl acetate.

Enzymatic Synthesis using Novozym 435

Enzymatic esterification offers a green and highly selective alternative to traditional chemical methods. Novozym 435, an immobilized lipase B from Candida antarctica, is a widely used and robust biocatalyst for this transformation.[2][7] Vinyl acetate is often used as the acyl donor, as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.

Protocol:

-

In a temperature-controlled shaker flask, combine 6-hepten-1-ol (1 equivalent) and vinyl acetate (2 equivalents). A solvent such as n-hexane can be used, but the reaction can also be run solvent-free.

-

Add Novozym 435 (typically 10-20% by weight of the limiting reagent).

-

Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant shaking (e.g., 200 rpm).

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once the reaction reaches the desired conversion (typically >97% within 6-48 hours), stop the reaction by filtering off the immobilized enzyme.[2]

-

The enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse.

-

Remove the excess solvent and unreacted starting materials from the filtrate under reduced pressure.

-

The resulting 6-heptenyl acetate is often of high purity and may not require further purification.

Transesterification

Transesterification involves the reaction of an alcohol with an ester in the presence of an acid or base catalyst. For the synthesis of 6-heptenyl acetate, this could involve reacting 6-hepten-1-ol with an excess of a simple acetate ester like methyl acetate or ethyl acetate.

Protocol:

-

Combine 6-hepten-1-ol (1 equivalent) and a large excess of methyl acetate (which can also serve as the solvent).

-

Add a solid acid catalyst, such as Amberlyst 15 ion-exchange resin.

-

Heat the mixture to reflux (around 60-80°C).

-

To drive the equilibrium towards the product, the lower-boiling alcohol byproduct (methanol) can be removed by distillation. A reactive distillation setup is ideal for this purpose.[3]

-

Monitor the reaction progress by GC.

-

Once the reaction is complete, cool the mixture and filter off the catalyst.

-

Remove the excess methyl acetate by distillation.

-

Purify the resulting 6-heptenyl acetate by vacuum distillation.

Visualized Workflows

The following diagrams illustrate the general workflows for the described esterification methods.

Caption: Workflow for Fischer-Speier Esterification.

Caption: Workflow for Acetyl Chloride-Mediated Synthesis.

Caption: Workflow for Enzymatic Synthesis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the choice of esterification method and its key characteristics.

Caption: Factors influencing the choice of esterification method.

References